![molecular formula C17H17NO2S B276679 N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other autoimmune disorders.
Wirkmechanismus
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on various cells in the body, including immune cells and neurons. By binding to these receptors, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine prevents the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the blood and preventing their infiltration into tissues. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymph nodes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have neuroprotective effects, such as reducing neuronal apoptosis and preserving axonal integrity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has a well-characterized mechanism of action and has been extensively studied in various disease models. However, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has some limitations for lab experiments. It has been found to have off-target effects, such as inducing bradycardia and macular edema, which can complicate its use in animal models and clinical trials. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has a short half-life in the body, which can limit its efficacy and require frequent dosing.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine. One area of interest is the development of more selective S1P receptor modulators that can target specific S1P receptors and avoid off-target effects. Another area of interest is the investigation of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine in combination with other therapies, such as immunomodulatory agents and neuroprotective compounds, to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the long-term effects of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine on the immune system and the nervous system.
Synthesemethoden
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine is synthesized from 2-amino-2-methyl-1-propanol and 4-(2-thienylmethoxy)benzyl chloride in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with 2-furylcarboxaldehyde to produce N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to reduce disease activity and progression by modulating the immune system. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been studied in organ transplantation, where it has been found to prevent rejection by suppressing the immune response. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been investigated for its potential neuroprotective effects in various neurodegenerative diseases.
Eigenschaften
Molekularformel |
C17H17NO2S |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H17NO2S/c1-3-16(19-9-1)12-18-11-14-5-7-15(8-6-14)20-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
InChI-Schlüssel |
NAHIEJIZNPDJTR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Kanonische SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



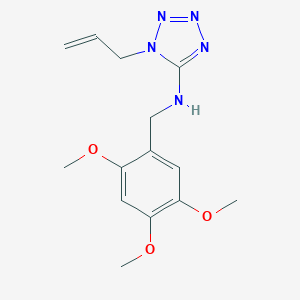
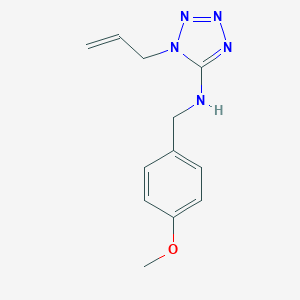
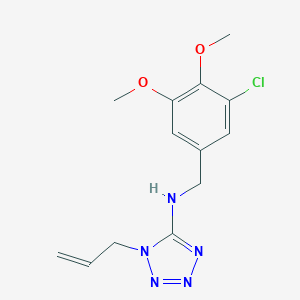



![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
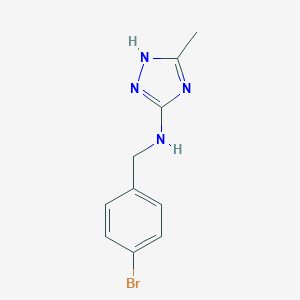
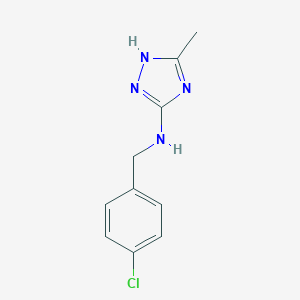
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)